N(2),3-Ethenodeoxyguanosine 5'-phosphate

Description

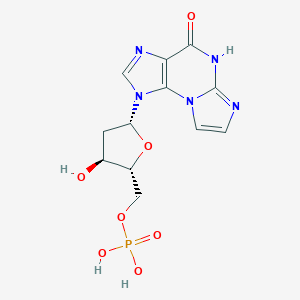

Structure

2D Structure

3D Structure

Properties

CAS No. |

121055-52-5 |

|---|---|

Molecular Formula |

C12H14N5O7P |

Molecular Weight |

371.24 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |

InChI Key |

MLEPRVZQWBELSK-XLPZGREQSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |

Other CAS No. |

121055-52-5 |

Synonyms |

edGuo-P N(2),3-ethenodeoxyguanosine 5'-phosphate |

Origin of Product |

United States |

Biological Consequences of N 2 ,3 Ethenodeoxyguanosine 5 Phosphate Formation

Impact on DNA Replication Fidelity

The formation of N(2),3-ethenodeoxyguanosine (N²,3-εdG), an exocyclic DNA adduct resulting from exposure to vinyl chloride metabolites or endogenous lipid peroxidation, presents a significant challenge to the maintenance of genomic integrity. nih.govnih.gov This lesion can interfere with the normal functioning of the DNA replication machinery, leading to stalled replication forks, introduction of mutations, and potentially contributing to carcinogenesis. nih.gov The biological impact of this adduct is largely determined by its ability to be recognized and processed by various DNA polymerases.

High-fidelity replicative DNA polymerases, which are responsible for the bulk of DNA synthesis during replication, are often stalled by the presence of DNA lesions. The structural distortion introduced by the N²,3-εdG adduct in the DNA double helix can prevent its accommodation into the active site of these polymerases. For instance, studies have shown that replicative polymerases like human polymerase δ are completely blocked by etheno lesions. nih.gov The inability of these high-fidelity polymerases to bypass such adducts can lead to the collapse of the replication fork, which if not properly repaired, can result in chromosomal aberrations and cell death.

When replication is not completely halted, the presence of N²,3-εdG in the template strand can lead to the misincorporation of nucleotides by DNA polymerases, resulting in mutations. The mutagenic potential of N²,3-εdG has been demonstrated in various systems. nih.gov

A predominant mutagenic outcome of N²,3-εdG is the induction of G to A transition mutations. nih.govnih.gov An indirect assay in E. coli estimated a mutation frequency of 13% for N²,3-εG, primarily resulting in G to A transitions. nih.gov This specific mutational signature is significant as G to A transitions have been observed in K-ras oncogene tumors found in vinyl chloride workers, suggesting a potential link between N²,3-εdG formation and carcinogenesis. nih.gov The misincorporation of thymine (B56734) (T) opposite the N²,3-εdG lesion is the underlying basis for this G to A transition. nih.gov

While G to A transitions are a major consequence, other types of mutations can also be induced by N²,3-εdG. The bypass of this lesion is not always straightforward and can lead to a spectrum of mutagenic events. For example, the archaeal DNA polymerase Dpo4, a model for Y-family polymerases, has been shown to generate both base pair substitutions and frameshift mutations when bypassing a related etheno adduct, 1,N²-ethenoguanine. nih.govnih.gov Although studies on N²,3-εdG show that with Dpo4, there are few frameshifts, the potential for such mutations exists depending on the polymerase and the sequence context. researchgate.net

To overcome replication blocks at DNA lesions like N²,3-εdG, cells employ a mechanism called translesion synthesis (TLS), which is carried out by specialized, low-fidelity DNA polymerases. nih.govacs.org These polymerases, particularly those from the Y-family, have a more open active site that can accommodate distorted DNA templates, allowing them to synthesize DNA past the lesion, albeit often with a higher error rate. nih.govacs.org

The bypass of N²,3-εdG is mediated by several Y-family DNA polymerases, each with distinct specificities and efficiencies. nih.gov

Pol η and Pol κ are capable of replicating through the N²,3-εdG lesion. nih.gov

Pol ι and REV1 tend to yield only single-base incorporation opposite the lesion. nih.gov

Steady-state kinetics have revealed that the correct incorporation of dCTP opposite N²,3-εdG is generally preferred by these polymerases, with relative efficiencies in the order of Pol κ > REV1 > Pol η ≈ Pol ι. nih.gov However, the major miscoding event for all four human Y-family polymerases is the misincorporation of dTTP. nih.govnih.gov Pol ι exhibits the highest frequency of dTTP misincorporation, followed by Pol η. nih.gov

Crystal structures of Pol ι with N²,3-εdG paired to either dCTP or dTTP have shown that the polymerase utilizes a Hoogsteen-like base pairing mechanism. nih.gov The correct N²,3-εG:dCTP pair forms two hydrogen bonds, while the mispair N²,3-εG:dTTP forms only one, which helps to explain the kinetic preference for dCTP insertion. nih.gov

The archaeal polymerase Dpo4 has also been studied as a model for TLS across etheno adducts. In contrast to its bypass of 1,N²-εG which results in frameshifts, Dpo4 bypasses N²,3-εG with higher fidelity and fewer frameshifts. nih.govresearchgate.net

| Polymerase | Bypass Capability | Preferred Correct Incorporation | Major Miscoding Event | Relative Efficiency of dCTP Incorporation |

|---|---|---|---|---|

| Pol η | Replicates through the lesion | dCTP | dTTP | ≈ Pol ι |

| Pol κ | Replicates through the lesion | dCTP | dTTP | Highest |

| Pol ι | 1-base incorporation | dCTP | dTTP (highest frequency) | ≈ Pol η |

| REV1 | 1-base incorporation | dCTP | dTTP and dGTP (lower frequencies) | > Pol η ≈ Pol ι |

Role of Translesion Synthesis DNA Polymerases in N(2),3-Ethenodeoxyguanosine Bypass

Structural Basis of Nucleotide Incorporation Opposite N(2),3-Ethenodeoxyguanosine

The formation of N(2),3-ethenodeoxyguanosine (εG) in DNA presents a significant challenge to the cellular replication machinery. The presence of the etheno ring alters the hydrogen bonding face of the guanine (B1146940) base, leading to ambiguity in base pairing and a propensity for misincorporation of nucleotides by DNA polymerases. The structural basis for this miscoding is complex and involves various non-canonical base pairing mechanisms.

While the canonical Watson-Crick base pairing involves specific hydrogen bond patterns between adenine (B156593) (A) and thymine (T), and guanine (G) and cytosine (C), the presence of the εG adduct disrupts this arrangement. The etheno ring sterically hinders the formation of a standard G-C pair. However, alternative pairing conformations, such as wobble-like base pairs, can be accommodated. A wobble base pair is a non-standard pairing between two nucleotides that deviates from the Watson-Crick rules. wikipedia.org This concept, first proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple mRNA codons. nih.govlibretexts.org In the context of εG, a wobble-like interaction might occur, allowing for the transient and unstable pairing with incorrect nucleotides, contributing to replication errors.

Structural studies have provided insights into these non-canonical pairings. For instance, in the presence of εG, DNA polymerases may facilitate the formation of a sheared base pair conformation with an incoming nucleotide. This arrangement deviates from the planar Watson-Crick geometry and involves different hydrogen bonding patterns.

A significant mechanism for nucleotide incorporation opposite εG involves Hoogsteen-like base pairing. nih.govvanderbilt.edunih.gov Unlike Watson-Crick pairing, where bases interact through their major groove edges, Hoogsteen pairing involves the interaction of the Watson-Crick edge of one base with the Hoogsteen edge (N7 and C6/O6 for purines) of the other. wikipedia.org This results in a different geometry with a larger angle between the glycosidic bonds compared to Watson-Crick pairs. wikipedia.org

In the case of εG, the adduct can rotate from the typical anti conformation around the glycosidic bond to the syn conformation. nih.gov This rotation positions the etheno moiety in the major groove and facilitates the formation of a Hoogsteen-like pair with an incoming nucleotide. nih.govacs.org Crystal structures of DNA polymerases with εG-containing templates have revealed such Hoogsteen-like pairing with both correct (dCTP) and incorrect (dTTP) incoming nucleotides. vanderbilt.edunih.gov For example, with an incoming dCTP, two hydrogen bonds can form in a Hoogsteen-like arrangement. nih.gov Similarly, a Hoogsteen-like pair can form with dTTP, although potentially with only one hydrogen bond. nih.gov The ability of εG to adopt these alternative pairing conformations provides a structural explanation for the observed misincorporation of nucleotides during DNA replication.

Genotoxic Implications of N(2),3-Ethenodeoxyguanosine 5'-phosphate

The formation of this compound is a genotoxic event with significant implications for genomic integrity and cellular health. This DNA adduct is a potent premutagenic lesion that can lead to replication errors and contribute to the development of cancer.

Contribution to Genomic Instability

Genomic instability refers to an increased tendency for the genome to acquire mutations, ranging from point mutations to large-scale chromosomal alterations. unipd.itmdpi.com The presence of εG in the DNA template can directly contribute to this instability. During DNA replication, the altered base pairing properties of εG can cause DNA polymerases to stall or misincorporate incorrect nucleotides, leading to point mutations. nih.gov Specifically, εG has been shown to direct the misincorporation of thymine (T) and, to a lesser extent, guanine (G), resulting in G→A and G→C transversions. vanderbilt.edunih.gov

Link to Carcinogenesis Pathways

The genotoxic properties of this compound directly link its formation to carcinogenic processes. The mutations induced by this adduct can affect critical genes that regulate cell growth and division, such as proto-oncogenes and tumor suppressor genes, leading to uncontrolled cell proliferation and the development of cancer.

The most well-established link between εG and cancer is in the context of vinyl chloride-induced carcinogenesis. nih.govnih.govnih.gov Vinyl chloride, a known human carcinogen, is metabolized in the liver to reactive epoxides, such as chloroethylene oxide and chloroacetaldehyde (B151913), which can then react with DNA to form etheno adducts, including εG. nih.govvanderbilt.edu

Epidemiological and experimental studies have strongly implicated vinyl chloride exposure in the development of angiosarcoma of the liver, a rare form of cancer. uzh.ch The formation and persistence of εG in the liver cells of vinyl chloride-exposed individuals is considered a key initiating event in this carcinogenic pathway. nih.govresearchgate.net The predominant mutations found in the p53 tumor suppressor gene in vinyl chloride-induced tumors are G→A transitions, which is consistent with the miscoding properties of the εG adduct. nih.gov The long half-life of εG in liver DNA further supports its role in the chronic process of carcinogenesis following vinyl chloride exposure. nih.gov

Table 1: Research Findings on this compound

| Aspect | Key Finding | Reference |

|---|---|---|

| Base Pairing | Can form Hoogsteen-like base pairs with incoming nucleotides, particularly after rotation to the syn conformation. | nih.govvanderbilt.edunih.govacs.org |

| Miscoding | Primarily directs the misincorporation of thymine (T), leading to G→A transitions. | vanderbilt.edunih.gov |

| Genomic Instability | Contributes to genomic instability due to its persistent and miscoding nature. | unipd.itnih.gov |

| Carcinogenesis | A key lesion in vinyl chloride-induced carcinogenesis, particularly liver angiosarcoma. | nih.govnih.govuzh.ch |

| Repair | Poorly recognized and repaired by cellular DNA repair enzymes, leading to its persistence. | nih.gov |

Inflammation-Driven Malignancies

Chronic inflammation is a well-established risk factor for the development of various human cancers. nih.govdrugdiscoverytrends.com It is estimated that chronic inflammatory conditions and infections are responsible for approximately 25% of all cancer cases. d-nb.infonih.govnih.gov The link between inflammation and carcinogenesis is multifaceted, involving a complex interplay of biological and chemical processes. nih.gov A key chemical mechanism involves the sustained production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by inflammatory cells, such as macrophages and neutrophils, as well as by epithelial cells at the site of inflammation. nih.govd-nb.infonih.gov

These reactive species can cause direct damage to cellular macromolecules, including DNA, proteins, and lipids. d-nb.info The damage to lipids is particularly significant, as it initiates a process known as lipid peroxidation. This process generates a variety of reactive bis-electrophiles, including α,β-unsaturated aldehydes and 2,3-epoxyaldehydes. acs.orgnih.govoup.comnih.gov These electrophilic compounds are capable of reacting with the nucleophilic sites on DNA bases, leading to the formation of exocyclic DNA adducts. nih.gov

N(2),3-ethenodeoxyguanosine (N2,3-εdG) is one such exocyclic adduct formed from the reaction of these lipid peroxidation products with deoxyguanosine. nih.gov The formation of N2,3-εdG is considered a significant contributor to the carcinogenesis associated with chronic inflammation. nih.govvanderbilt.edu This is due to its mutagenic properties and its persistence in tissues. Research has shown that N2,3-εdG is inefficiently repaired by cellular DNA repair mechanisms, leading to its accumulation in the genome. nih.govvanderbilt.edu For instance, studies in vinyl chloride-exposed rats demonstrated the long half-life of this lesion in various organs, suggesting slow repair. nih.govvanderbilt.edu

The persistence of N2,3-εdG adducts can lead to mutations during DNA replication. The adduct distorts the DNA helix, causing DNA polymerases to misread the modified base. This results in a high miscoding potential, leading to specific types of mutations, such as G-to-A transitions. nih.govvanderbilt.edu The accumulation of such mutations in critical genes, like oncogenes and tumor suppressor genes, is a fundamental step in the initiation and progression of cancer. Therefore, N2,3-εdG is considered a key mechanistic link between the chemical environment of chronic inflammation and the genetic alterations that drive malignancy. nih.govvanderbilt.edu

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Biological Half-Life | Long half-life observed in rat tissues: 150 days in liver and lung, 75 days in kidney. | Indicates inefficient cellular repair, leading to the adduct's persistence in DNA. | nih.gov, vanderbilt.edu |

| Repair Rate | Released at a much slower rate by human DNA glycosylases compared to other etheno adducts like 1,N6-εA and 3,N4-εC. | Contributes to the lesion's persistence and high potential for causing mutations. | nih.gov, vanderbilt.edu |

| Mutagenic Potential | An indirect assay in E. coli showed an estimated mutation frequency of 13%. | Demonstrates a high miscoding potential, suggesting it can significantly contribute to the mutational load in cells. | nih.gov, vanderbilt.edu |

| Mutation Signature | Primarily results in G to A transitions. | Provides a specific mutational signature that can be linked to exposure to agents causing this type of DNA damage. | nih.gov, vanderbilt.edu |

Transcription-Blocking Properties of N(2),3-Ethenodeoxyguanosine Adducts

DNA adducts can pose a significant challenge not only to DNA replication but also to transcription, the process of reading a DNA template to synthesize RNA. The presence of a bulky or helix-distorting adduct on a DNA strand can act as a physical barrier to the elongating RNA polymerase complex, leading to transcriptional arrest or blockage. nih.gov

Research into the effects of N2-substituted guanine adducts has identified them as a structural class of DNA lesions with potent transcription-blocking properties. nih.gov Studies using reporter gene assays have shown that various N2-dGuo adducts, including the related exocyclic adduct 1,N2-ethenoguanine, can robustly inhibit gene expression in a strand-specific manner. nih.gov This inhibition is a direct reflection of the transcription machinery being stalled at the site of the lesion. nih.gov

While direct studies on this compound are part of ongoing research, evidence from related compounds strongly suggests it shares these transcription-blocking characteristics. For example, N2,3-ethenoguanosine has been described as a highly efficient mutagen during transcription, which implies that it disrupts the normal process of RNA synthesis. nih.gov The bulky, rigid, three-ring structure of the N2,3-εdG adduct significantly alters the local DNA structure, likely preventing the RNA polymerase from correctly positioning the corresponding nucleotide for RNA synthesis, thereby halting the process.

When transcription is blocked by such a lesion, cells can activate a specific DNA repair pathway known as transcription-coupled nucleotide excision repair (TC-NER). nih.gov This pathway specifically targets DNA damage in the transcribed strand of active genes, ensuring their rapid removal to allow transcription to resume. The requirement of TC-NER components, such as CSA and CSB proteins, for the removal of transcription-blocking N2-dGuo adducts highlights the cell's recognition of these lesions as significant impediments to gene expression. nih.gov The blockage of transcription by adducts like N2,3-εdG can have significant biological consequences, as it can prevent the synthesis of essential proteins, contributing to cellular dysfunction and potentially cell death if the damage is not repaired.

| DNA Adduct | Effect on Transcription | Repair Pathway Implicated | Source |

|---|---|---|---|

| N2-ethylguanine (EtG) | Potently blocks gene transcription in a strand-specific manner. | Transcription-Coupled Nucleotide Excision Repair (TC-NER) | nih.gov |

| 1,N2-ethenoguanine (εG) | Potently blocks gene transcription in a strand-specific manner. | Transcription-Coupled Nucleotide Excision Repair (TC-NER) | nih.gov |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (AAFG) | Potent transcription-blocking lesion. | Transcription-Coupled Nucleotide Excision Repair (TC-NER) | nih.gov |

| N2-methylguanine | No inhibition of gene expression detected; likely bypassed with high efficiency. | Not TC-NER; repaired by a different mechanism. | nih.gov |

Dna Repair Pathways and N 2 ,3 Ethenodeoxyguanosine 5 Phosphate

Base Excision Repair (BER) Mechanisms for Etheno Adducts

Base Excision Repair (BER) is a primary cellular defense mechanism against small, non-helix-distorting base lesions, including those caused by oxidation, alkylation, and deamination. nih.govyoutube.com The BER pathway is initiated by DNA glycosylases that recognize and remove specific damaged bases. wikipedia.orgnist.gov

The first step in the BER of N(2),3-Ethenodeoxyguanosine is the recognition and excision of the damaged base, N(2),3-ethenoguanine, by a specific DNA glycosylase. nih.govnih.gov This enzymatic action cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the etheno adduct and leaving behind an apurinic/apyrimidinic (AP) site in the DNA backbone. wikipedia.orgyoutube.com

Research has demonstrated the existence of N-glycosylases that are specific for the repair of etheno adducts. nih.gov Studies using cell-free homogenates have observed the excision of N2,3-ethenoguanine, indicating a repair mechanism consistent with the action of a DNA N-glycosylase. nih.gov The high specificity of these enzymes suggests they are distinct from other known DNA glycosylases. nih.gov

Table 1: DNA Glycosylase Activity on Etheno Adducts

| Etheno Adduct | Repair by DNA Glycosylase | Citation |

|---|---|---|

| N(2),3-ethenoguanine (N(2),3-εGua) | Yes | nih.govnih.gov |

| 1,N(6)-ethenoadenine (εA) | Yes | nih.gov |

| 3,N(4)-ethenocytosine (εC) | Yes | nih.gov |

Following the excision of the damaged base by a DNA glycosylase, an apurinic/apyrimidinic (AP) site is generated. wikipedia.orgwikipedia.org This AP site is a cytotoxic and mutagenic lesion that must be further processed to complete the repair. mdpi.com The canonical BER pathway proceeds with the incision of the DNA backbone at the AP site by an AP endonuclease. youtube.comwikipedia.org

In human cells, the primary enzyme for this step is AP Endonuclease 1 (APE1), which cleaves the phosphodiester bond 5' to the AP site, generating a 3'-hydroxyl (OH) group and a 5'-deoxyribosephosphate (dRP) moiety. nih.govnih.gov The subsequent steps involve the removal of the 5'-dRP and the insertion of the correct nucleotide by a DNA polymerase, such as DNA polymerase β. nih.govnih.gov Finally, the nick in the DNA strand is sealed by a DNA ligase, restoring the integrity of the DNA molecule. youtube.comyoutube.com

The processing of the AP site can follow two main sub-pathways:

Short-patch BER: This is the major pathway, where a single nucleotide is replaced. It involves the action of DNA polymerase β, which not only fills the gap but also removes the 5'-dRP residue, and DNA ligase III. nih.gov

Long-patch BER: This pathway is utilized when the 5'-dRP terminus cannot be readily removed. It results in the synthesis of a longer stretch of 2-10 nucleotides and requires DNA polymerase δ/ε, Proliferating Cell Nuclear Antigen (PCNA), Flap endonuclease 1 (FEN1), and DNA ligase I. nih.gov

Direct Reversal Repair (DRR) and N(2),3-Ethenodeoxyguanosine

Direct Reversal Repair (DRR) is an error-free repair mechanism where the damaged base is directly reverted to its original form in a single enzymatic step, without the need for DNA synthesis. nih.govreactome.org This pathway is highly efficient for specific types of DNA damage, such as the removal of alkyl groups by O6-methylguanine-DNA methyltransferase (MGMT). news-medical.net

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are key enzymes in the direct reversal repair of alkylated and some etheno DNA adducts. mdpi.comnih.govmit.edunoaa.gov These enzymes function by oxidative dealkylation, removing the adduct and restoring the original base. nih.govmit.edu While human AlkB homologs, such as ALKBH2 and ALKBH3, are known to repair lesions like 1-methyladenine, 3-methylcytosine, and 1,N(6)-ethenoadenine, they are ineffective against N(2),3-ethenoguanine. mdpi.comresearchgate.net

Computational studies combining molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have provided insight into this substrate specificity. researchgate.net These studies revealed that when the non-substrate N(2),3-ethenoguanine binds to the active site of AlkB enzymes, it disrupts key DNA-enzyme interactions. This misalignment positions the etheno group too far from the catalytic Fe(IV)-oxo species, resulting in prohibitively high energy barriers for the oxidative repair reaction. researchgate.net

Table 2: Substrate Specificity of AlkB Family Dioxygenases

| DNA Adduct | Repair by AlkB/ALKBH2 | Citation |

|---|---|---|

| 1,N(6)-ethenoadenine (εA) | Yes | nih.gov |

| 3,N(4)-ethenocytosine (εC) | Yes | researchgate.net |

| 1,N(2)-ethenoguanine (1,N(2)-εG) | Limited/Inefficient | researchgate.net |

| N(2),3-ethenoguanine (N(2),3-εG) | No | researchgate.net |

Nucleotide Excision Repair (NER) Involvement

Nucleotide Excision Repair (NER) is a versatile repair pathway that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. nih.govwikipedia.orgresearchgate.net The NER machinery excises a short single-stranded DNA segment containing the lesion, which is then replaced by new DNA synthesis using the undamaged strand as a template. wikipedia.orgyoutube.com

The Global Genome NER (GG-NER) sub-pathway continuously scans the entire genome for DNA damage. nih.govwikipedia.org It is initiated by damage-sensing proteins, primarily the XPC-RAD23B complex, which recognizes distortions in the DNA helix. wikipedia.orgnih.gov Following damage recognition, a series of other NER factors are recruited to unwind the DNA around the lesion, excise the damaged segment, and synthesize a new, error-free strand. youtube.commdpi.com

While NER is a proposed pathway for some bulky etheno adducts, its role in the repair of N(2),3-Ethenodeoxyguanosine is not as clearly established as that of BER. oup.com Some research suggests that NER can act on certain lipid peroxidation-derived DNA adducts. oup.com However, direct evidence specifically implicating GG-NER in the removal of N(2),3-Ethenodeoxyguanosine in mammals remains an area of ongoing investigation. oup.com The pyrimidopurinone adduct M1dG, which is also derived from lipid peroxidation products, is thought to be repaired by nucleotide excision repair, lending plausibility to the potential involvement of NER for other structurally related adducts. nih.gov

Transcription-Coupled NER (TC-NER) of N(2),3-Ethenodeoxyguanosine Adducts

The role of Transcription-Coupled Nucleotide Excision Repair (TC-NER) in the removal of N(2),3-ethenodeoxyguanosine (N(2),3-εG) adducts from the mammalian genome is not yet fully elucidated, and direct evidence for its involvement is currently limited. However, the fundamental principles of TC-NER suggest it as a potential repair pathway for this type of DNA damage.

TC-NER is a specialized sub-pathway of Nucleotide Excision Repair (NER) that specifically removes DNA lesions from the transcribed strand of actively expressed genes. jax.org The initiation of TC-NER is triggered when a transcribing RNA polymerase II (RNAPII) stalls at a DNA lesion that distorts the DNA helix, thereby blocking the progression of transcription. wikipedia.org Etheno adducts, including N(2),3-εG, are known to be helix-distorting lesions and can cause transcriptional blockage, which is a key prerequisite for the activation of the TC-NER pathway. nih.gov

While direct repair mechanisms for N(2),3-εG in mammals have not been definitively described, NER has been proposed as a candidate pathway for the removal of various DNA lesions resulting from lipid peroxidation, a process that also generates etheno adducts. nih.gov For some other etheno adducts, such as 3,N4-ethenocytosine (εC), studies have shown that they can cause transcriptional blockage and that TC-NER plays a role in their removal. nih.gov This provides a basis for speculating that N(2),3-εG, as a bulky lesion, could also be recognized and repaired by the TC-NER machinery. The persistence of N(2),3-εG in tissues, however, suggests that if TC-NER is involved, its efficiency for this specific adduct may be limited.

Comparative Repair Efficiencies and Persistence of N(2),3-Ethenodeoxyguanosine in DNA

Research indicates that N(2),3-ethenodeoxyguanosine is a persistent DNA lesion, suggesting that it is inefficiently repaired in mammalian cells. This persistence is a significant factor in its mutagenic potential.

Studies in rodents have demonstrated a remarkably long half-life for N(2),3-εG in various tissues. For instance, in the liver and lungs of rats, the half-life of this adduct is approximately 150 days. nih.gov This is in stark contrast to other etheno adducts, such as 1,N6-ethenoadenine (εA), which has a much shorter half-life of about one day. nih.gov The significant difference in the persistence of these structurally related adducts underscores the variability in the efficiency of the cellular DNA repair machinery for different types of DNA damage.

The table below summarizes the comparative half-lives of N(2),3-εG and εA in rodent tissues, illustrating the significant persistence of N(2),3-εG.

| Compound Name | Tissue | Half-Life |

| N(2),3-Ethenodeoxyguanosine | Liver, Lung | ~150 days |

| 1,N6-Ethenoadenine | - | ~1 day |

This notable persistence of N(2),3-ethenodeoxyguanosine in DNA, due to its inefficient recognition and/or removal by the cellular repair systems, is a critical factor in its biological consequences, including its potential to induce mutations and contribute to carcinogenesis.

Advanced Research Methodologies for N 2 ,3 Ethenodeoxyguanosine 5 Phosphate Studies

Chemical Synthesis of N(2),3-Ethenodeoxyguanosine 5'-phosphate-Containing Oligonucleotides

The chemical lability of the glycosidic bond in N(2),3-εdG presents a substantial challenge for its incorporation into synthetic oligonucleotides, which are essential tools for detailed biochemical and structural studies. nih.gov To address this, specialized synthetic strategies have been developed.

Isostere Approaches for Glycosidic Bond Stabilization

A critical breakthrough in studying N(2),3-εdG has been the use of isosteres to enhance the stability of the glycosidic bond. The inherent instability of this bond has historically hindered the isolation of N(2),3-εdG from DNA and complicated its use in synthetic oligonucleotides. nih.gov

A successful strategy involves the substitution of the 2'-hydrogen of the deoxyribose sugar with a fluorine atom, creating a 2'-fluoroarabinose isostere. researchgate.netnih.gov This modification significantly increases the stability of the glycosidic bond by destabilizing the transition state required for its cleavage. The introduction of the electronegative fluorine atom at the 2' position provides a stabilizing effect. researchgate.net This approach has been instrumental in synthesizing oligonucleotides containing a stable form of the N(2),3-εdG adduct, allowing for in-depth kinetic and structural analyses with various DNA polymerases. researchgate.netnih.gov The half-life of the adduct at 37°C was remarkably increased to 23 days, facilitating detailed structural and biochemical investigations. researchgate.net

| Isostere Approach | Modification | Effect on Glycosidic Bond | Reference |

| 2'-Fluoroarabinose | Replacement of 2'-hydrogen with fluorine | Increased stability, half-life extended to 23 days at 37°C | researchgate.net |

Solid-Phase Oligonucleotide Synthesis for Adduct Incorporation

Solid-phase synthesis, utilizing the phosphoramidite (B1245037) method, is the standard for producing custom oligonucleotides and has been adapted for the site-specific incorporation of adducts like N(2),3-εdG. biotage.co.jpatdbio.comdanaher.com This automated process involves the sequential addition of nucleotide phosphoramidites to a growing DNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene. biotage.co.jpatdbio.com

The synthesis cycle consists of four main steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. measurebiology.org

Coupling: Addition of the next phosphoramidite monomer, activated by a catalyst like tetrazole, to the free 5'-hydroxyl group. measurebiology.orgulaval.ca For incorporating the stabilized N(2),3-εdG analogue, its corresponding phosphoramidite is introduced at this step. nih.govnih.gov

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. atdbio.com

This cyclical process allows for the precise placement of the N(2),3-εdG adduct within an oligonucleotide of a desired sequence. nih.gov Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified product. measurebiology.org

Biophysical and Structural Characterization Techniques

To understand the mutagenic consequences of N(2),3-εdG, it is crucial to determine its structure within the context of a DNA duplex and in complex with DNA polymerases. High-resolution biophysical techniques are employed for this purpose.

X-ray Crystallography of N(2),3-Ethenodeoxyguanosine Adducts in DNA Polymerase Complexes

X-ray crystallography provides atomic-level insights into the three-dimensional structure of macromolecules. This technique has been invaluable in visualizing how DNA polymerases interact with and bypass the N(2),3-εG lesion. researchgate.netnih.gov By crystallizing a DNA polymerase in complex with a DNA template containing the stabilized N(2),3-εG adduct and an incoming nucleotide, researchers can capture a snapshot of the replication process. nih.govescholarship.org

These crystallographic studies have revealed the specific base-pairing mechanisms that lead to correct incorporation or misincorporation opposite the adduct. For instance, structures of Sulfolobus solfataricus P2 DNA polymerase IV (Dpo4) have shown that when pairing with cytosine (dCTP), the N(2),3-εG:C pair adopts a Watson-Crick-like geometry. nih.gov In contrast, mispairing with thymine (B56734) (dTTP) results in a "sheared" or "wobble-like" base pair configuration. researchgate.netnih.gov Similarly, crystal structures of human DNA polymerase ι have demonstrated Hoogsteen-like base pairing for both N(2),3-εG:C and N(2),3-εG:T pairs, explaining the observed miscoding patterns. nih.gov

| DNA Polymerase | Incoming Nucleotide | Base Pairing Geometry | Reference |

| Sulfolobus solfataricus Dpo4 | dCTP | Watson-Crick-like | nih.gov |

| Sulfolobus solfataricus Dpo4 | dTTP | Sheared / Wobble-like | researchgate.netnih.gov |

| Human Polymerase ι | dCTP | Hoogsteen-like (two hydrogen bonds) | nih.gov |

| Human Polymerase ι | dTTP | Hoogsteen-like (one hydrogen bond) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and dynamics of nucleic acids. It provides detailed information about the conformation of the N(2),3-εdG adduct within a DNA duplex and the structural perturbations it induces.

Proton (¹H) NMR is particularly useful for characterizing the structure of modified oligonucleotides in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE) of protons, a detailed three-dimensional model of the DNA duplex containing the adduct can be constructed. nih.govresearchgate.net

Phosphorus (31P) NMR and DOSY NMR for Phosphate Moieties

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful, non-invasive analytical technique used to characterize compounds containing phosphorus, such as this compound. wikipedia.orgoxinst.com Given that the 31P isotope has a natural abundance of 100% and a nuclear spin of ½, it yields sharp and relatively simple spectra, making it one of the easier nuclei to study by NMR. wikipedia.orgoxinst.com In the context of this compound, 31P NMR serves as a direct method to confirm the presence and chemical environment of the 5'-phosphate group. The chemical shift of the phosphorus nucleus provides information about its oxidation state and bonding environment, distinguishing it from other phosphorus-containing species that might be present as impurities. oxinst.comhuji.ac.il Spectra are typically recorded with proton decoupling, which simplifies the spectrum by removing splitting caused by neighboring protons. huji.ac.il

Diffusion-Ordered Spectroscopy (DOSY) NMR is a complementary technique that separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. nih.govu-tokyo.ac.jp The DOSY experiment generates a two-dimensional spectrum with chemical shifts on one axis and diffusion coefficients on the other. u-tokyo.ac.jp For this compound, a DOSY experiment would show all proton (or phosphorus) signals from the molecule aligned at the same diffusion coefficient, confirming they belong to a single species. This technique is particularly useful for assessing the purity of a sample and for studying intermolecular interactions, such as the self-assembly of nucleotides or their binding to proteins, where a change in the diffusion coefficient would indicate the formation of a larger complex. nih.govosti.gov

The table below outlines the principles and applications of these NMR methods for studying the phosphate moiety of this compound.

| Technique | Principle | Application for this compound | Key Information Obtained |

| 31P NMR | Measures the resonance frequency of 31P nuclei in a magnetic field. wikipedia.org | Direct detection and characterization of the 5'-phosphate group. oxinst.com | - Confirmation of phosphate presence- Chemical environment and oxidation state- Purity assessment |

| DOSY NMR | Separates NMR signals based on molecular diffusion rates in solution. nih.gov | - Confirming a single molecular entity- Purity analysis- Studying aggregation or binding to other molecules. nih.gov | - Diffusion coefficient- Hydrodynamic radius (molecular size)- Mixture analysis |

Spectroscopic Methods (UV and Fluorescence) for Characterization

Ultraviolet (UV) and fluorescence spectroscopy are fundamental techniques for the characterization of this compound, a compound that possesses distinct optical properties due to its etheno ring system. nih.gov

UV spectroscopy is routinely used to determine the concentration of nucleic acids and to assess their structural integrity. For this compound, the UV absorption spectrum provides a characteristic signature that can be used for its identification and quantification. nih.gov When this modified nucleotide is incorporated into a DNA duplex, UV spectroscopy can be employed in thermal melting studies. nih.gov By monitoring the change in absorbance at 260 nm as a function of temperature, the melting temperature (Tm) of the duplex can be determined. nih.gov A change in Tm relative to an unmodified duplex provides insight into how the lesion affects the thermodynamic stability of the DNA helix.

A key feature of the N(2),3-etheno modification is that it renders the guanine (B1146940) base fluorescent, unlike its natural counterpart. nih.govsemanticscholar.org This fluorescence is a highly sensitive tool for detection. researchgate.net The excitation and emission wavelengths are characteristic of the N(2),3-etheno adduct and can be used to selectively monitor its presence in complex biological samples. semanticscholar.org Changes in the fluorescence quantum yield or shifts in the emission maximum can provide information about the local environment of the adduct, such as its position within a DNA helix or its interaction with proteins like DNA polymerases or repair enzymes. researchgate.netmdpi.com

The table below summarizes the application of these spectroscopic methods.

| Method | Principle | Application for this compound | Key Findings |

| UV Spectroscopy | Measures the absorption of UV light by the molecule, particularly the purine (B94841) ring system. | - Quantification- Identification- Thermal melting (Tm) studies of DNA duplexes containing the adduct. nih.gov | - Characteristic absorption maxima- Concentration determination- Effect of the lesion on DNA helix stability |

| Fluorescence Spectroscopy | Measures the emission of light from the molecule after excitation at a specific wavelength. The etheno ring is a fluorophore. semanticscholar.org | - Highly sensitive detection and quantification. researchgate.net- Probing the local molecular environment- Monitoring interactions with enzymes. | - Characteristic excitation/emission spectra- High sensitivity compared to UV absorption- Environmental effects on fluorescence properties |

Biochemical and Molecular Biology Assays

In Vitro Site-Specific Mutagenesis Assays

In vitro site-specific mutagenesis assays are a cornerstone for determining the mutagenic potential of a specific DNA lesion like N(2),3-ethenodeoxyguanosine (N(2),3-εdG). These assays reveal the frequency and types of mutations that arise when DNA replication machinery encounters the adduct. The general procedure involves the chemical synthesis of a DNA oligonucleotide containing a single N(2),3-εdG lesion at a predetermined position. This lesion-containing strand is then incorporated into a single-stranded or gapped duplex vector, such as an M13 phage or a plasmid.

The engineered vector is subsequently replicated in vitro using cell-free extracts (e.g., from human or bacterial cells) or with a cocktail of purified DNA polymerases that mimic cellular replication. During replication, the polymerase must read the template strand containing the N(2),3-εdG adduct. The lesion can cause the polymerase to stall or to misincorporate an incorrect nucleotide opposite it. After replication is complete, the resulting progeny vectors are introduced into a host strain of E. coli. The DNA from individual plaques or colonies is then isolated and sequenced at the site of the original lesion. By analyzing a large number of progeny sequences, a mutation spectrum can be established, detailing the specific base substitutions, insertions, or deletions induced by the N(2),3-εdG adduct. This provides direct evidence of its mutagenic consequences. nih.gov The stability of the N(2),3-etheno adduct under slightly alkaline conditions makes its incorporation into polymers for such mutagenesis studies feasible. nih.gov

Primer Extension Assays for DNA Polymerase Fidelity Studies

Primer extension assays are a direct biochemical method used to investigate how a specific DNA polymerase interacts with the N(2),3-εdG lesion. nih.gov These assays can determine whether the lesion blocks DNA synthesis and, if bypass occurs, what the identity of the inserted nucleotide is. biorxiv.org The setup consists of a synthetic DNA template containing the N(2),3-εdG lesion at a defined site, to which a shorter, radioactively or fluorescently labeled DNA primer is annealed. The 3' end of the primer is positioned just before the lesion site.

In a typical experiment, a specific DNA polymerase is added to the template-primer duplex along with a mixture of all four deoxynucleoside triphosphates (dNTPs). The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized. If the polymerase is blocked by the lesion, the primer will not be extended, or extension will terminate opposite the lesion. If the polymerase can bypass the lesion, a full-length product will be observed. nih.gov

To determine the fidelity of the polymerase, single-nucleotide insertion experiments are performed. nih.gov In these assays, only one of the four possible dNTPs (dATP, dGTP, dCTP, or dTTP) is included in the reaction. This allows for the identification of which nucleotide the polymerase preferentially inserts opposite the N(2),3-εdG lesion. By quantifying the amount of extended primer in each of the four reactions, the relative frequency of insertion for each nucleotide can be determined, providing a direct measure of the polymerase's fidelity when encountering this specific type of DNA damage. nih.govnih.gov

| Assay Type | Experimental Setup | Information Gained |

| Full-Length Extension | Labeled primer-template with N(2),3-εdG; DNA polymerase; all four dNTPs. nih.gov | - Whether the lesion blocks the polymerase.- Efficiency of lesion bypass. |

| Single-Nucleotide Insertion | Labeled primer-template with N(2),3-εdG; DNA polymerase; only one type of dNTP (e.g., dATP). nih.gov | - Identity of the nucleotide(s) inserted opposite the lesion.- Relative efficiency of insertion for each of the four dNTPs. |

Steady-State Kinetics for Enzyme Mechanism Elucidation

Steady-state kinetics are employed to quantitatively analyze the efficiency and fidelity of nucleotide incorporation by a DNA polymerase opposite the N(2),3-εdG lesion. nih.gov This approach provides a deeper understanding of the enzymatic mechanism by determining key kinetic parameters. libretexts.orgwikipedia.org The assay measures the initial rate of the polymerase-catalyzed reaction (nucleotide insertion) under conditions where the concentration of the enzyme is much lower than the concentration of the DNA substrate, and the concentration of the dNTP substrate is varied. libretexts.org

By plotting the initial reaction velocity against the dNTP concentration and fitting the data to the Michaelis-Menten equation, the apparent maximal velocity (Vmax) and the Michaelis constant (Km) can be determined for each of the four dNTPs. khanacademy.org The Km reflects the concentration of dNTP required to achieve half of the maximal reaction rate and is an indicator of the enzyme's affinity for that substrate. The catalytic rate constant (kcat) can be calculated from Vmax.

The most important value derived from these experiments is the catalytic efficiency of insertion (kcat/Km) for each dNTP. nih.gov By comparing the catalytic efficiency for the correct nucleotide versus the incorrect nucleotides, the fidelity of the polymerase at the lesion site can be quantified. For example, a high efficiency for inserting dATP opposite N(2),3-εdG would indicate a strong propensity for G→T mutations. These quantitative data are crucial for elucidating the mechanistic basis for the mutagenic potential of the lesion. nih.gov

| Kinetic Parameter | Description | Significance for N(2),3-εdG Studies |

| Km | Michaelis constant; dNTP concentration at ½ Vmax. khanacademy.org | Indicates the polymerase's apparent affinity for a specific dNTP opposite the lesion. |

| kcat | Catalytic constant or turnover number; the maximum number of reactions per enzyme active site per unit time. | Represents the maximum rate of nucleotide insertion opposite the lesion. |

| kcat/Km | Catalytic efficiency. | A quantitative measure of the polymerase's preference for inserting a specific dNTP; allows for direct comparison of correct vs. incorrect insertions. |

| Fidelity | (kcat/Km)correct / (kcat/Km)incorrect | Quantifies the accuracy of the polymerase, revealing the miscoding potential of the N(2),3-εdG lesion. |

Reporter Gene Assays for Transcription-Blocking Lesions

Reporter gene assays are powerful in vivo tools used to assess the impact of a DNA lesion like N(2),3-εdG on transcription. mdpi.com These assays measure the extent to which a lesion placed within a gene's coding sequence can block the passage of RNA polymerase, thereby inhibiting the expression of a reporter protein. nih.gov

In a typical setup, a plasmid vector is constructed to contain a reporter gene, such as that for firefly luciferase or enhanced green fluorescent protein (EGFP), under the control of a suitable promoter. mdpi.com Using site-specific modification techniques, a single N(2),3-εdG lesion is incorporated into the transcribed strand of the reporter gene's DNA sequence. A control plasmid, identical except for having a normal guanine at that position, is also prepared.

These plasmids are then transfected into cultured cells (e.g., human cells). If the N(2),3-εdG lesion blocks transcription, RNA polymerase will stall at the site of the damage, leading to the production of truncated, non-functional mRNA. nih.gov This results in a significant reduction in the amount of functional reporter protein produced, which can be quantified by measuring luminescence (for luciferase) or fluorescence (for EGFP). mdpi.com By comparing the reporter gene expression from the lesion-containing plasmid to that from the control plasmid, the transcription-blocking potential of the N(2),3-εdG adduct can be determined. Furthermore, by performing these assays in cells deficient in specific DNA repair pathways (e.g., transcription-coupled nucleotide excision repair), one can investigate the cellular mechanisms responsible for removing such transcription-blocking lesions. nih.gov

The detection and quantification of DNA adducts such as this compound in biological systems are critical for understanding the mechanisms of carcinogenesis and for molecular epidemiology. Given their low physiological concentrations, highly sensitive and specific analytical techniques are required. This section details the advanced analytical chemistry methodologies employed for these studies.

32P-Postlabeling Methodologies

The 32P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 1010 normal nucleotides. nih.gov The technique involves several key steps:

DNA Digestion: The DNA is enzymatically hydrolyzed to its constituent normal and adducted nucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The adducts are often enriched to increase the sensitivity of the assay. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) prior to the labeling step. nih.gov

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radioactively labeled by transferring a 32P-orthophosphate group from [γ-32P]ATP. This reaction is catalyzed by T4 polynucleotide kinase. nih.gov

Separation and Quantification: The 32P-labeled adducts are separated using chromatographic techniques, such as thin-layer chromatography (TLC) or HPLC, and quantified by measuring their radioactive decay. nih.gov

A specific 32P-postlabeling method has been developed to detect and quantify various exocyclic adducts, including the related 1,N2-ethenodeoxyguanosine. nih.gov This method utilizes HPLC for both pre-labeling enrichment and post-labeling analysis, allowing for the simultaneous identification and quantification of multiple adducts. nih.gov The efficiency of this method can be influenced by the concentration of the adduct, with higher labeling efficiencies observed at lower adduct levels. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Detection Limit | 0.2 fmol | - |

| Labeling Efficiency | 74% - 96% | At 1 fmol adduct level |

| 49% - 60% | At 100 fmol adduct level | |

| Recovery Rate in DNA | 30% - 90% | At 25 fmol adduct level |

| 21% - 55% | At 75 fmol adduct level |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone technique for the analysis of DNA adducts due to its high selectivity and sensitivity. This approach combines the superior separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

The general workflow for LC-MS/MS analysis of adducts like this compound involves:

Sample Preparation: DNA is isolated from biological samples and enzymatically hydrolyzed to release the constituent nucleosides or nucleotides. researchgate.net Stable isotope-labeled internal standards, such as [15N5]-labeled adducts, are often spiked into the sample to ensure accurate quantification. researchgate.netnih.gov

Chromatographic Separation: The digested sample is injected into an LC system, typically a reversed-phase column, to separate the target adduct from the much more abundant normal nucleosides and other matrix components. nih.gov

Mass Spectrometric Detection: The eluent from the LC column is directed to a mass spectrometer, usually equipped with an electrospray ionization (ESI) source. researchgate.netnih.gov The instrument is operated in multiple-reaction monitoring (MRM) mode, where a specific precursor ion (the protonated adduct, [M+H]+) is selected and fragmented. nih.gov A specific product ion, often corresponding to the neutral loss of the deoxyribose moiety, is then monitored for highly selective detection. nih.gov

This methodology has been successfully applied to study the formation and repair of various N2-alkyl-dG lesions in cellular DNA, providing insights into DNA damage and repair mechanisms. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |

|---|---|---|---|

| N2-Methyl-dG (N2-MedG) | 282 | 166 | 282 → 166 |

| [15N5]-N2-MedG (Internal Standard) | 287 | 171 | 287 → 171 |

| N2-n-Butyl-dG (N2-nBudG) | 324 | 208 | 324 → 208 |

| d9-N2-nBudG (Internal Standard) | 333 | 217 | 333 → 217 |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of DNA adducts, though it typically requires derivatization of the analyte to increase its volatility. A highly sensitive and selective assay has been developed for N(2),3-ethenoguanine (εGua), the base component of this compound. researchgate.net

This method involves:

DNA Hydrolysis: The DNA is hydrolyzed to release the free bases. Different hydrolysis procedures, including enzymatic digestion, neutral thermal hydrolysis, and acid hydrolysis (formic acid or HCl), can be used. researchgate.net

Immunoaffinity Cleanup: The hydrolysate is passed through an immunoaffinity column containing polyclonal antibodies specific for εGua. This step provides excellent purification, as the antibodies selectively bind εGua while guanine and other etheno adducts are not retained. researchgate.net

Derivatization: The purified εGua is derivatized, for example, by converting it to its pentafluorobenzyl derivative, to make it suitable for GC analysis. researchgate.net

GC/MS Analysis: The derivatized sample is analyzed by GC coupled with high-resolution mass spectrometry (HRMS), often using electron capture negative chemical ionization (ECNCI) for enhanced sensitivity. researchgate.net

This method has a detection limit of approximately 5 εGua adducts per 108 normal deoxyguanosine nucleosides in 150 µg of DNA. researchgate.net The choice of hydrolysis method can impact the quantified adduct levels, highlighting the importance of methodological validation. researchgate.net

| Hydrolysis Method | Measured εGua Level (fmol/µg DNA) |

|---|---|

| Enzymatic Digestion (EZ) | 38 ± 2 |

| Neutral Thermal Hydrolysis (NT) | 42 ± 3 |

| Formic Acid Hydrolysis (FA) | 49 ± 2 |

| HCl Hydrolysis (LC/MS reference method) | 55 ± 8 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool that plays a crucial role in virtually all methodologies for studying this compound. It can be used as a standalone quantitative technique or, more commonly, as an essential separation step before detection by other methods like mass spectrometry or radioactivity counting.

Key applications of HPLC in this context include:

Purification: During the chemical synthesis of N(2),3-ethenodeoxyguanosine and its phosphate derivatives, HPLC is used to purify the final products. nih.gov

Adduct Enrichment: As part of the 32P-postlabeling assay, HPLC can be employed to enrich the adducted nucleotides from the bulk of unmodified nucleotides before the labeling reaction, thereby increasing the sensitivity of the assay. nih.gov

Separation and Quantification: In many analytical protocols, HPLC is the primary separation technique. Ion-pairing reversed-phase HPLC is particularly effective for separating charged molecules like nucleotides. nih.gov By optimizing parameters such as the concentration of the ion-pairing reagent (e.g., tetrabutylammonium (B224687) phosphate), baseline separation of different nucleotides can be achieved. nih.gov Detection is often performed using UV absorbance or, for higher sensitivity, fluorescence detection after derivatization. nih.govnih.gov

The stability of the glycosyl bond in N(2),3-ethenodeoxyguanosine is pH-dependent, and HPLC analysis has been instrumental in studying its degradation kinetics. nih.gov For instance, the half-life of the glycosyl bond at 37°C and pH 6 is significantly shorter for the nucleoside (approx. 3.5 hours) compared to the nucleotides (7-10 hours), a finding crucial for developing appropriate analytical conditions. nih.gov

Future Directions in N 2 ,3 Ethenodeoxyguanosine 5 Phosphate Research

Elucidating the Full Spectrum of Endogenous Formation Pathways

A primary future objective is to map the complete landscape of endogenous pathways leading to the formation of N(2),3-ethenodeoxyguanosine and other related etheno adducts. It is well-established that these lesions are byproducts of lipid peroxidation, where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs), generating reactive aldehydes like trans-4-hydroxy-2-nonenal that subsequently react with DNA bases. nih.govvanderbilt.edunih.gov

However, the precise interplay between different enzymatic and non-enzymatic pathways in generating the precursor aldehydes is not fully understood. nih.gov Research indicates that both lipoxygenase-mediated (enzymatic) and metal ion-catalyzed (non-enzymatic) oxidation of PUFAs are significant contributors. nih.gov Future studies should aim to:

Identify all reactive intermediates: Beyond known aldehydes, research must identify the full range of electrophilic species derived from the peroxidation of various PUFAs (e.g., omega-3 vs. omega-6) that can form etheno adducts. nih.gov

Quantify pathway contributions: Determine the relative contributions of different formation pathways under varying physiological and pathological conditions, such as inflammation, which is known to increase lipid peroxidation and subsequently elevate levels of etheno adducts. nih.govoup.com

Investigate cellular microenvironments: Explore how factors within specific cellular compartments, such as the proximity of PUFA-rich membranes to nuclear DNA and the local concentration of metal ions or ROS-generating enzymes (e.g., Cytochrome P450s), influence the rate and pattern of adduct formation. nih.gov

This deeper understanding will be crucial for identifying situations of heightened risk and developing targeted strategies for prevention.

Comprehensive Analysis of Repair Deficiencies and Susceptibility

The cellular defense against etheno adducts involves multiple DNA repair mechanisms. The primary route is Base Excision Repair (BER), initiated by DNA glycosylases such as Alkylpurine-DNA-N-glycosylase (AAG, also known as APNG), which recognizes and excises the damaged base. nih.govnih.govacs.org Additionally, direct reversal of the damage can be accomplished by AlkB homolog (ALKBH) dioxygenases, such as ALKBH2 and ALKBH3, which oxidatively dealkylate the lesion. researchgate.neturi.edunih.gov

Future research must focus on a comprehensive analysis of how deficiencies in these repair pathways affect individual susceptibility to the toxic effects of N(2),3-ethenodeoxyguanosine. Key research questions include:

Functional redundancy and pathway choice: How do cells choose between BER and direct reversal for repairing etheno adducts? Understanding the interplay and potential redundancy of these pathways is critical. Studies in mice with simultaneous deletion of AAG, ALKBH2, and ALKBH3 show synergistic effects, indicating overlapping roles in vivo. researchgate.net

Genetic polymorphisms and susceptibility: Identifying and characterizing genetic variants in key repair genes (e.g., AAG, ALKBH2, ALKBH3) that alter protein function could reveal genetic predispositions to higher levels of endogenous DNA damage and associated diseases.

Impact on disease: Investigating individuals with known repair deficiencies or specific cancer types to correlate repair capacity with adduct levels and clinical outcomes. For example, high expression of APNG has been associated with resistance to certain chemotherapies and poor survival in glioblastoma, highlighting the complex role of this repair enzyme in cancer. nih.govresearchgate.netresearchgate.net

A thorough understanding of these repair dynamics will be essential for assessing individual risk and for the potential development of therapies that modulate repair pathways.

Development of Advanced In Vivo Models for N(2),3-Ethenodeoxyguanosine Lesion Dynamics

To accurately study the lifecycle of N(2),3-ethenodeoxyguanosine lesions—from formation to repair or mutagenesis—within a complex biological system, the development of more sophisticated in vivo models is imperative. While cell-free systems and cultured cells have been invaluable, they cannot fully replicate the intricate dynamics of a whole organism.

Current research has utilized animal models to probe the effects of inflammation and oxidative stress on DNA adduct formation. For instance, the SJL mouse model of nitric oxide overproduction has been instrumental in demonstrating that chronic inflammation leads to a significant increase in etheno adducts, dominated by lipid peroxidation chemistry. nih.govoup.com Orthotopic xenograft mouse models are also used to study the role of specific DNA repair enzymes, like APNG, in conferring resistance to chemotherapy in cancers such as glioblastoma. nih.govresearchgate.net

Future advancements in this area should focus on:

Genetically engineered models: Creating mouse models with conditional knockouts or knock-ins of key genes involved in both the formation (e.g., enzymes in lipid metabolism) and repair (e.g., AAG, ALKBH2/3) of etheno adducts. This will allow for precise dissection of these pathways.

Reporter systems: Developing in vivo reporter systems, perhaps using fluorescent or luminescent markers, that can detect and quantify the formation and repair of N(2),3-ethenodeoxyguanosine in real-time within living animals.

Tissue-specific models: Generating models that replicate chronic, low-level inflammation or oxidative stress in specific target organs (e.g., liver, colon, lung) to study the long-term consequences of adduct accumulation in tissues prone to cancer. nih.gov

These advanced models will provide unprecedented insights into the kinetics of lesion formation and removal and their contribution to pathogenesis in a physiologically relevant context.

Integration of Multi-Omics Data for Understanding N(2),3-Ethenodeoxyguanosine Biological Impact

The biological impact of a single DNA lesion extends far beyond the immediate risk of mutation. The presence of N(2),3-ethenodeoxyguanosine can trigger a cascade of cellular responses, from the activation of DNA damage signaling pathways to broad alterations in gene expression and metabolic function. A holistic understanding of these consequences requires the integration of multiple "omics" datasets.

Metabolomics, in particular, offers a powerful lens through which to view the systemic effects of the oxidative stress that generates etheno adducts. nih.govulisboa.pt Studies can identify metabolic signatures associated with high levels of lipid peroxidation and DNA damage. nih.gov For instance, alterations in purine (B94841) metabolism, the glutathione (B108866) redox state, and pathways involving amino acids like glycine (B1666218) have been identified as key features of the metabolic response to oxidative stress. nih.govmdpi.com

The path forward involves a multi-pronged omics approach:

Integrated analysis: Combining genomics (to identify repair gene variants), transcriptomics (to measure gene expression changes in response to damage), proteomics (to quantify levels of repair and signaling proteins), and metabolomics (to assess systemic metabolic disruption) from the same biological samples. nih.gov

Biomarker discovery: Using these integrated datasets to discover robust biomarkers that reflect an individual's "adduct load" or repair capacity, which could be used for early disease detection or risk assessment.

Pathway modeling: Constructing computational models that integrate multi-omics data to simulate the cellular response to N(2),3-ethenodeoxyguanosine. This can help predict how perturbations in one pathway (e.g., a repair deficiency) might affect the entire system and lead to specific disease outcomes.

This systems-level approach will be essential to move beyond a linear view of damage and mutation and to appreciate the complex, network-level response to this pervasive DNA lesion.

Bridging Structural Insights with Biological Outcomes in N(2),3-Ethenodeoxyguanosine Bypass and Repair

When DNA repair mechanisms fail to remove N(2),3-ethenodeoxyguanosine before replication, the cellular machinery must bypass the lesion, a process often carried out by specialized translesion synthesis (TLS) DNA polymerases. nih.govyoutube.com This process is a major source of the mutations associated with this adduct. A critical area of future research is to tightly link the atomic-level structural details of the lesion and the enzymes that interact with it to the ultimate biological outcomes of repair and replication.

Structural biology techniques, including X-ray crystallography and NMR spectroscopy, have provided detailed snapshots of how etheno adducts distort the DNA double helix and how TLS polymerases accommodate these lesions in their active sites. nih.govnih.govstanford.edu For example, crystal structures of human DNA polymerase η and ι in complex with DNA containing N(2),3-ethenoguanine reveal the specific base pairing mechanisms (e.g., Hoogsteen-like pairing) that allow for the incorporation of either the correct base (dCTP) or an incorrect one (dTTP), explaining the G→A transition mutations frequently observed. vanderbilt.edunih.gov

Future research should build on this foundation to:

Characterize repair enzyme complexes: Obtain high-resolution structures of DNA glycosylases (like AAG) and dioxygenases (like ALKBH2) as they recognize and bind to N(2),3-ethenodeoxyguanosine within the DNA helix. This will reveal the basis of substrate specificity and the mechanism of lesion removal.

Dynamic simulations: Employ molecular dynamics simulations to move beyond static pictures and model the entire process of lesion bypass, from polymerase binding and nucleotide incorporation to extension. This can help explain the kinetic preferences of different polymerases for inserting specific nucleotides opposite the lesion. nih.gov

Link structure to fidelity: Systematically alter key amino acid residues in the active sites of TLS polymerases and repair enzymes to test hypotheses generated from structural data. By correlating these changes with in vitro and in vivo measurements of repair efficiency and replication fidelity, researchers can forge a definitive link between structure and biological function. nih.govvanderbilt.edu

By bridging the gap between atomic-level detail and cellular consequences, this line of inquiry will provide a complete mechanistic picture of how the cell tolerates or succumbs to the mutagenic threat of N(2),3-ethenodeoxyguanosine.

Data Tables

Table 1: Key Enzymes in the Repair of Etheno Adducts

| Enzyme/Protein Family | Repair Pathway | Mechanism of Action | Key Substrates | References |

| Alkylpurine-DNA-N-glycosylase (AAG/APNG) | Base Excision Repair (BER) | Monofunctional DNA glycosylase; cleaves the N-glycosidic bond to remove the damaged base. | 1,N⁶-ethenoadenine, Hypoxanthine. Does not efficiently repair N²,3-ethenoguanine. | nih.govnih.gov |

| AlkB Homologs (ALKBH2, ALKBH3) | Direct Reversal | Fe(II)/2-oxoglutarate-dependent dioxygenases; perform oxidative dealkylation, converting the etheno bridge to glyoxal. | 1,N⁶-ethenoadenine, 3,N⁴-ethenocytosine. | researchgate.neturi.edunih.gov |

| Translesion Synthesis (TLS) Polymerases (Pol η, Pol ι, Pol κ) | DNA Damage Tolerance | Replicate past the DNA lesion, often with low fidelity, incorporating nucleotides opposite the damaged base. | N²,3-ethenoguanine, 1,N²-ethenoguanine. | nih.govvanderbilt.edunih.govnih.gov |

Table 2: Mutational Signatures of Etheno Adducts During Translesion Synthesis

| Etheno Adduct | TLS Polymerase | Primary Miscoding Event | Resulting Mutation | Structural Basis | References |

| N²,3-Ethenoguanine (N²,3-εG) | Human Pol η | dTTP misincorporation | G→A transition | Hoogsteen-like pairing of N²,3-εG:dTTP | vanderbilt.edunih.gov |

| N²,3-Ethenoguanine (N²,3-εG) | Human Pol ι | dTTP misincorporation | G→A transition | Hoogsteen-like pairing with one H-bond for N²,3-εG:dTTP vs. two for N²,3-εG:dCTP | vanderbilt.edunih.gov |

| 1,N²-Ethenoguanine (1,N²-εG) | Human Pol η | dGTP and dATP incorporation | G→C transversion, G→T transversion | Adduct in syn conformation; bifurcated H-bond with incoming purine and adjacent template base. | vanderbilt.edunih.gov |

| 1,N²-Ethenoguanine (1,N²-εG) | S. solfataricus Dpo4 | Frameshift/Deletion | -1 deletion | Polymerase skips the damaged base and pairs incoming dATP with the 5' neighbor base. | nih.gov |

Q & A

Q. What are the primary synthetic routes for preparing N(2),3-ethenodeoxyguanosine 5'-phosphate (εdGMP), and what methodological challenges arise during synthesis?

The synthesis of εdGMP involves reacting O6-benzyl-2'-deoxyguanosine 5'-phosphate with bromoacetaldehyde in slightly alkaline media (pH ~8–9) to stabilize the glycosyl bond and minimize sugar loss. Key steps include:

- Deprotection : Removal of the benzyl group under mild acidic conditions.

- Purification : Chromatographic separation (e.g., silica gel or size-exclusion chromatography) to isolate εdGMP from byproducts.

- Validation : Structural confirmation via ¹H NMR , UV spectroscopy , and fluorescence analysis to ensure purity and correct etheno-bridge formation .

Q. Challenges :

Q. How does pH influence the stability of εdGMP, and what experimental conditions optimize its integrity during in vitro studies?

The glycosyl bond in εdGMP is highly pH-sensitive. Half-life (t₁/₂) data under varying conditions:

| pH | Temperature | t₁/₂ (εdGMP) | t₁/₂ (poly(dG,εdG-dC)) |

|---|---|---|---|

| 5 | 37°C | ~3.5 h | ~600 h |

| 7 | 37°C | ~10 h | >1000 h |

| 9 | 37°C | >24 h | Stable |

Q. Methodological recommendations :

- Storage : Use pH 8–9 buffers (e.g., Tris-HCl) at –20°C to minimize degradation.

- Handling : Avoid prolonged exposure to neutral or acidic conditions during enzymatic assays or polymer incorporation .

Advanced Research Questions

Q. How can researchers design experiments to assess the mutagenic potential of εdGMP in DNA polymers, and what analytical techniques validate its incorporation?

Experimental design :

Polymer synthesis : Incorporate εdGMP into poly(dG,εdG-dC) via enzymatic polymerization (e.g., using DNA polymerases tolerant of modified bases).

Stability assay : Monitor glycosyl bond cleavage over time at physiological pH (7.4) using:

- HPLC : Quantify free nucleoside release.

- Mass spectrometry : Confirm polymer integrity.

Mutagenicity testing : Transfect polymers into E. coli or mammalian cells and analyze mutation frequency via sequencing (e.g., Sanger or NGS).

Q. Key findings :

Q. What contradictions exist in current data on εdGMP’s biological stability, and how can they be resolved through comparative studies with ribo-analogues?

Data contradictions :

- Stability in polymers : εdGMP in poly(dG,εdG-dC) is stable at pH 6 (t₁/₂ ~600 h), contradicting its rapid degradation as a monomer.

- Ribo vs. deoxyribo analogues : Ribo-ethenoguanosine derivatives (e.g., εGuo) are ~10-fold more stable than εdGMP, suggesting sugar conformation impacts glycosyl bond strength .

Q. Resolution strategies :

- Comparative kinetics : Perform parallel stability assays for εdGMP and εGuo under identical conditions (pH 5–9, 37°C).

- Structural analysis : Use X-ray crystallography or molecular dynamics simulations to compare sugar puckering and hydrogen bonding in ribo vs. deoxyribo forms.

Q. What methodological approaches are recommended for detecting εdGMP in biological samples, particularly in studies of vinyl chloride-induced DNA damage?

Detection workflow :

Sample preparation : Digest DNA with nuclease P1 and alkaline phosphatase to release εdGMP.

Enrichment : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C18/SCX).

Quantification :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity (LOD ~0.1 fmol).

- Immunoassays : Anti-etheno-adduct antibodies for semi-quantitative screening.

Q. Validation :

Q. How can researchers mitigate experimental artifacts arising from εdGMP’s instability during long-term studies?

Mitigation strategies :

- pH optimization : Conduct assays in pH 8–9 buffers (e.g., borate or carbonate) to stabilize the glycosyl bond.

- Temperature control : Use 4°C for short-term storage and –80°C for long-term preservation.

- Real-time monitoring : Integrate inline UV detectors during HPLC runs to detect degradation peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.